Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Hydroxyl Group: Hydroxylation of the cyclobutane ring can be performed using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the o-Tolyloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclobutane ring with o-tolyloxy.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The o-tolyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified aromatic compounds.
Substitution: Formation of new substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Rel-(1R,2R)-2-(o-tolyloxy)cyclobutan-1-ol can be compared with other cyclobutane derivatives:
Cyclobutanol: Lacks the o-tolyloxy group, making it less complex and potentially less active in certain applications.
o-Tolyloxycyclobutane: Lacks the hydroxyl group, which may reduce its reactivity in certain chemical reactions.
Cyclobutane Derivatives with Different Substituents: Variations in substituents can lead to differences in chemical reactivity, biological activity, and industrial applications.
Conclusion
This compound is a compound with unique structural features and potential applications across various fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject of study in scientific research.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-8-4-2-3-5-10(8)13-11-7-6-9(11)12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m1/s1 |
InChI Key |
BUOFYUTYLXOEFX-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H]2CC[C@H]2O |
Canonical SMILES |
CC1=CC=CC=C1OC2CCC2O |
Origin of Product |
United States |
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